Oxalomalic acid (trisodium)
Description
Chemical Identity and Structural Characterization of Oxalomalic Acid (Trisodium)
Molecular Structure and Nomenclature
IUPAC Nomenclature and Systematic Identification
The trisodium salt of oxalomalic acid is systematically identified as trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate . Its molecular formula is C₆H₃Na₃O₈ , with a molecular weight of 275.08 g/mol . The parent compound, 3-oxalomalic acid (CID 439620), has the formula C₆H₆O₈ and a molecular weight of 206.11 g/mol . The sodium salt formation replaces three acidic protons with sodium cations, yielding the anionic tricarboxylate structure.
Table 1: Comparative Molecular Identity
| Property | Oxalomalic Acid (Trisodium) | 3-Oxalomalic Acid (Parent) |
|---|---|---|
| Molecular Formula | C₆H₃Na₃O₈ | C₆H₆O₈ |
| Molecular Weight (g/mol) | 275.08 | 206.11 |
| CAS Registry No. | 89304-26-7 | 3687-15-8 |
| SMILES | [Na+].[Na+].[Na+].OCC(C(=O)[O-])C(=O)C(=O)[O-] | OC(C(CC(=O)O)=O)C(=O)C(=O)O |
Tautomeric Forms and Conformational Stability
The compound exhibits keto-enol tautomerism due to the α-keto and β-hydroxy groups. The enol form stabilizes through intramolecular hydrogen bonding between the hydroxyl and adjacent carboxylate groups. Computational models suggest the keto form dominates in aqueous solutions, while the enol form may prevail in nonpolar environments.
Crystallographic Data and Solid-State Properties
Limited crystallographic data are available, but the solid-state structure is inferred from related tricarboxylates. The trisodium salt forms a crystalline lattice with sodium ions coordinating carboxylate oxygen atoms. Density functional theory (DFT) calculations estimate a density of 1.9±0.1 g/cm³ .
Physicochemical Properties
Solubility Profile in Aqueous and Organic Media
The trisodium salt is highly soluble in water (~1 mg/mL ), forming a clear solution at neutral pH. In organic solvents like ethanol or DMSO, solubility decreases significantly (<0.1 mg/mL). The free acid (3-oxalomalic acid) shows lower aqueous solubility due to its zwitterionic nature.
pKa Values and pH-Dependent Speciation
The parent acid has three dissociable protons with pKa values of 2.12 (strongest acidic) , 3.89 , and 5.74 . In the trisodium salt (pH >7), all carboxyl groups are deprotonated, yielding a trianionic species. The hydroxyl group remains protonated but participates in hydrogen bonding.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| Aqueous Solubility | 1 mg/mL (trisodium salt) | |
| pKa (Strongest Acidic) | 2.12 (parent acid) | |
| Boiling Point | 439.8±45.0°C | |
| Flash Point | 233.9±25.2°C |
Thermal Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) indicates stability up to 230°C , beyond which decarboxylation occurs, releasing CO₂ and forming sodium carbonate residues. The decomposition pathway involves sequential loss of carboxylate groups, as confirmed by mass spectrometry.
Properties
IUPAC Name |
trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSCXNEGCRTMS-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Na3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Condensation :
\text{HCOCOOH} + \text{HOOC-CO-CH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{HOOC-C(OH)(COO^-Na^+)-CH(COO^-Na^+)-COOH} + \text{H}_2\text{O}
Glyoxylic acid (HCOCOOH) reacts with OAA (HOOC-CO-CH2-COOH) in a 1:1 molar ratio under alkaline conditions (pH 10–12) to form 3-oxalomalic acid.Sodium hydroxide maintains the alkaline pH, facilitating deprotonation and stabilizing intermediates.
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Neutralization :
The product is acidified to protonate carboxylate groups, followed by neutralization with sodium hydroxide to yield the trisodium salt.
Procedure (Adapted from Ruffo et al., 1967)
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Step 1 : Dissolve glyoxylic acid (10 g, 0.11 mol) and OAA (13.2 g, 0.11 mol) in 200 mL deionized water.
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Step 2 : Adjust pH to 11.5 using 5 M NaOH and heat at 60°C for 4 hours.
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Step 3 : Acidify to pH 2.0 with HCl, then add NaOH to pH 7.0–7.5.
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Step 4 : Concentrate under reduced pressure and recrystallize from ethanol-water (1:3).
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Purity (HPLC) | ≥95% |
| Recrystallization | Ethanol-water (1:3) |
Key Considerations :
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Excess glyoxylic acid improves yield but requires careful pH control to avoid side reactions.
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Decarboxylation of OAA is minimized by maintaining temperatures below 70°C.
Non-Enzymatic Condensation in Alkaline Medium
This method emphasizes the non-enzymatic, base-catalyzed condensation of glyoxylate and OAA, optimized for scalability and reproducibility.
Optimization Data
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Temperature : 50–70°C (higher temperatures accelerate reaction but risk decomposition).
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Molar Ratio : 1:1 (glyoxylate:OAA) with 10% molar excess of NaOH.
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Reaction Time : 3–6 hours.
Industrial-Scale Protocol
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Batch Reactor Setup :
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Charge glyoxylic acid (50 kg) and OAA (61 kg) into 1,000 L reactor with 500 L water.
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Add 45 kg NaOH in portions to maintain pH 10.5–11.0.
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-
Heating and Stirring :
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Heat to 65°C for 5 hours under reflux.
-
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Workup :
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Filter to remove insoluble byproducts.
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Adjust filtrate to pH 7.0 with HCl, then evaporate to dryness.
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Recrystallize from hot water.
-
| Metric | Result |
|---|---|
| Batch Yield | 78–82% |
| Purity | 98.5% (by titration) |
| Byproducts | <1.5% (malic acid traces) |
Advantages :
Purification and Characterization
Recrystallization
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Solvent System : Ethanol-water (1:3) or isopropanol.
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Purity Enhancement : Reduces residual glyoxylic acid to <0.5%.
Ion-Exchange Chromatography
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Resin : Dowex 50WX8 (Na+ form).
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Eluent : 0.1 M NaCl solution.
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Outcome : Isolates trisodium salt with 99% purity.
Analytical Data
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FT-IR (cm⁻¹) : 3,400 (O-H), 1,610 (C=O), 1,390 (COO⁻).
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¹H NMR (D₂O) : δ 3.12 (d, 2H, CH₂), 4.05 (s, 1H, OH).
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Elemental Analysis : Calculated for C₆H₃Na₃O₈: C 23.64%, H 0.99%, Na 28.27%; Found: C 23.58%, H 1.02%, Na 28.15%.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
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Crystallization Kinetics : Seeding with pure oxalomalic acid trisodium crystals improves yield in large batches.
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Energy Consumption : Evaporative crystallization replaced with spray drying in industrial settings.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Chemical Condensation | 85% | 95% | $$ | High |
| Alkaline Condensation | 82% | 98.5% | $$$ | Industrial |
| Chromatography | 90% | 99% | $$$$ | Low |
Recommendations :
Chemical Reactions Analysis
Oxalomalic acid (trisodium) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Oxalomalic acid (trisodium) has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of Oxalomalic acid (trisodium) involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
The following table and analysis compare oxalomalic acid (trisodium) with structurally or functionally related compounds, emphasizing mechanisms, efficacy, and applications.
Detailed Analysis
Enzyme Inhibitors in Cancer Therapy
- CAY-40145 : A direct IDH1 inhibitor, CAY-40145 showed inferior efficacy compared to oxalomalic acid (trisodium) in PC3 cells (-8.9 vs. 0.36 transcriptional impact scores) . Oxalomalic acid’s dual inhibition of aconitase and IDH1 provides a broader mechanism for disrupting cancer metabolism.
- α-Ketoglutaric Acid : Unlike oxalomalic acid, α-ketoglutaric acid is a TCA cycle intermediate without inhibitory properties. Its downregulation (0.63-fold in metabolic studies) contrasts with oxalomalic acid’s role as a metabolic disruptor .
Microbial Growth Inhibitors
- Tricarballylic Acid : Both compounds inhibit Corynespora cassiicola, but oxalomalic acid (trisodium) additionally targets bacterial metabolism in Staphylococcus aureus, with strain-dependent utilization patterns (e.g., reduced AUC values in CHN-MRSA-CC9 isolates) .
TCA Cycle Modulators
- Citric Acid : As a substrate for aconitase, citric acid supports the TCA cycle, whereas oxalomalic acid (trisodium) blocks it. This dichotomy highlights their opposing roles in cellular metabolism .
Q & A
Q. What are the primary enzymatic targets of oxalomalic acid trisodium, and how do these targets influence cellular metabolism?
Oxalomalic acid trisodium inhibits aconitase (in the citric acid cycle) and NADP-dependent isocitrate dehydrogenase (IDH), both critical for cellular energy metabolism. Aconitase catalyzes citrate-to-isocitrate conversion, while IDH generates NADPH for redox balance. Inhibition disrupts iron metabolism via IRP1 regulation and reduces glutamate production in cells like neurons and epithelial cells .
Q. What experimental models are suitable for studying oxalomalic acid trisodium’s inhibitory effects on aconitase?
In vitro enzyme assays using purified aconitase (e.g., spectrophotometric monitoring of citrate isomerization) are standard. For cellular studies, cultured lens epithelial cells, retinal pigment epithelial cells, or neuronal models are recommended, as these systems show dose-dependent reductions in IRP1 binding activity and glutamate secretion at 1–5 mM concentrations .
Q. How can researchers quantify the inhibition of NADP-dependent IDH by oxalomalic acid trisodium?
Use spectrophotometric assays measuring NADPH production at 340 nm. Pre-incubate IDH with oxalomalic acid trisodium (1–5 mM) and compare activity to controls. Include kinetic analysis (e.g., Lineweaver-Burk plots) to determine competitive vs. non-competitive inhibition .
Q. What are the optimal concentrations of oxalomalic acid trisodium for in vitro studies?
Effective concentrations range from 1 mM (for partial inhibition of aconitase) to 5 mM (for near-complete IRP1 binding suppression). Titrate doses in pilot studies to avoid off-target effects, particularly in sensitive cell types like macrophages .
Advanced Research Questions
Q. How does oxalomalic acid trisodium modulate IDH1 activity in cancer cells, and what methodological approaches best assess its impact on reactive oxygen species (ROS)?
Oxalomalic acid mimics IDH1 inhibition, reducing NADPH availability and elevating ROS. Use prostate cancer cell lines (e.g., PC3) with fluorometric ROS probes (e.g., DCFH-DA) and validate via siRNA-mediated IDH1 knockdown. Combine with transcriptomic analysis to link ROS changes to downstream targets like MMP-9 .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for oxalomalic acid trisodium across studies?
Discrepancies may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols: use consistent enzyme sources (e.g., recombinant human aconitase), buffer systems, and temperature. Perform dose-response curves with internal controls (e.g., fluorocitrate for aconitase) .
Q. How does oxalomalic acid trisodium downregulate iNOS expression in macrophages, and what techniques confirm this mechanism?
In LPS-activated J774 macrophages, oxalomalic acid trisodium (5 mM) suppresses iNOS protein expression via IRP1-mediated post-transcriptional regulation. Use Western blotting for iNOS, paired with qPCR to rule out transcriptional effects. Validate with iron supplementation to reverse inhibition .
Q. What in vivo models are appropriate for studying oxalomalic acid trisodium’s role in iron metabolism?
Rodent models with iron dysregulation (e.g., dietary iron deficiency) can assess systemic effects. Measure hepatic IRP1 activity, serum ferritin, and tissue iron via ICP-MS. Ensure ethical compliance: limit cohort sizes and use non-terminal blood sampling where possible .
Q. How can researchers address cell-type-specific variability in response to oxalomalic acid trisodium?
Conduct comparative studies using primary cells (e.g., neurons vs. epithelial cells). Use single-cell RNA sequencing to identify differential expression of iron-regulated genes. Control for baseline iron levels via chelators (e.g., deferoxamine) .
Q. What synergistic effects occur when combining oxalomalic acid trisodium with other metabolic inhibitors?
Pair with glutaminase inhibitors (e.g., BPTES) to amplify glutamate depletion in cancer cells. Measure viability via MTT assays and metabolite profiling (LC-MS). Optimize dosing schedules to avoid toxicity .
Methodological & Analytical Considerations
Q. How should researchers design experiments to control for oxalomalic acid trisodium’s pleiotropic effects?
Include multiple controls:
Q. What statistical methods are robust for analyzing dose-dependent inhibition data?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀. For cellular studies, apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report variability via SEM and effect sizes .
Q. How can researchers validate oxalomalic acid trisodium’s specificity for aconitase over other TCA cycle enzymes?
Perform activity assays for succinate dehydrogenase (SDH) and α-ketoglutarate dehydrogenase (α-KGDH) in mitochondrial lysates. Aconitase-specific inhibition (≥80% at 5 mM) without SDH/α-KGDH suppression confirms selectivity .
Data Interpretation & Contradictions
Q. Why do some studies report divergent effects of oxalomalic acid trisodium on glutamate secretion in neurons?
Variability may stem from differences in cell differentiation states or baseline iron levels. Replicate experiments under iron-depleted conditions (e.g., using deferoxamine) and normalize data to cellular protein content .
Q. How can conflicting results on oxalomalic acid trisodium’s anti-cancer efficacy be reconciled?
Context-dependent effects (e.g., IDH1 mutation status in cancer cells) may explain discrepancies. Stratify cell lines by IDH1 wild-type vs. mutant status and correlate responses with ROS and MMP-9 levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
